molecular formula C13H15N B14629034 (4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole CAS No. 57794-11-3

(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole

Cat. No.: B14629034
CAS No.: 57794-11-3
M. Wt: 185.26 g/mol
InChI Key: QUAWBDFZLBLKCC-CYBMUJFWSA-N
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Description

(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and as intermediates in organic synthesis. This particular compound is characterized by its tetrahydrocarbazole core structure, which is a partially saturated derivative of carbazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Various substituents can be introduced into the carbazole ring through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration requires nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the carbazole ring.

Scientific Research Applications

(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its wide range of applications.

    Tetrahydrocarbazole: A partially saturated derivative with similar properties.

    Methylcarbazole: Another derivative with a methyl group attached to the carbazole ring.

Uniqueness

(4AR)-4A-Methyl-2,3,4,4A-tetrahydro-1H-carbazole is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other carbazole derivatives.

Properties

CAS No.

57794-11-3

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

(4aR)-4a-methyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C13H15N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3/t13-/m1/s1

InChI Key

QUAWBDFZLBLKCC-CYBMUJFWSA-N

Isomeric SMILES

C[C@]12CCCCC1=NC3=CC=CC=C23

Canonical SMILES

CC12CCCCC1=NC3=CC=CC=C23

Origin of Product

United States

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